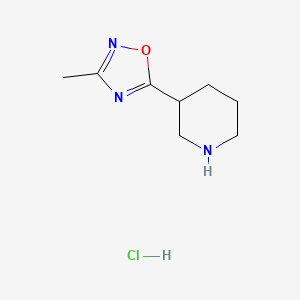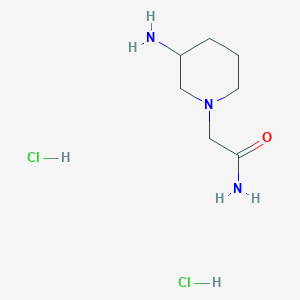
2-(Tert-butoxy)-2-phenylacetic acid
Descripción general
Descripción
“2-(Tert-butoxy)-2-phenylacetic acid” is a chemical compound likely containing a carboxylic acid group (-COOH), a phenyl group (a variant of a benzene ring), and a tert-butoxy group (a tert-butyl group bound through an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butoxy)-2-phenylacetic acid” are not available, tert-butoxy groups are often introduced into molecules using tert-butyl alcohol or tert-butyl peroxides in the presence of a catalyst .
Aplicaciones Científicas De Investigación
Organic Synthesis
2-(Tert-butoxy)-2-phenylacetic acid: is a valuable compound in organic synthesis, particularly in the formation of tert-butoxycarbonyl (Boc) protected amino acids. These Boc-protected amino acids are crucial for peptide synthesis due to their resistance to various reaction conditions .
Pharmaceutical Development
In pharmaceuticals, this compound plays a role in the development of new therapeutic agents. Its derivatives are being explored for potential use as drugs due to their biological activity.
Material Science
The compound’s derivatives, such as tert-butoxymethylphenylboronic acid , are used in material science for the synthesis of complex molecules that can be used in creating new materials or coatings .
Environmental Science
2-(Tert-butoxy)-2-phenylacetic acid: may have applications in environmental science, although specific details are not readily available. It could potentially be used in the study of environmental pollutants and their breakdown products .
Biochemistry Research
In biochemistry research, the compound is used for the transprotection of tertiary amines with Boc2O . This process is important for understanding the mechanisms of amino acid protection and deprotection, which is a fundamental step in peptide synthesis .
Industrial Applications
Industrially, 2-(Tert-butoxy)-2-phenylacetic acid and its derivatives are used as reagents in chemical synthesis. They are part of a collection of unique chemicals that cater to early discovery researchers and are used in various industrial chemical processes .
Coordination Chemistry
The compound’s derivatives are used in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis, materials science, and medicinal chemistry.
Analytical Chemistry
In analytical chemistry, 2-(Tert-butoxy)-2-phenylacetic acid can be used as a standard or reagent in various analytical methods to quantify or identify other substances due to its well-defined properties and reactivity .
Mecanismo De Acción
Target of Action
It’s known that tert-butoxy groups play a significant role in organic chemistry, particularly in the protection and deprotection of functional groups .
Mode of Action
The compound, 2-(Tert-butoxy)-2-phenylacetic acid, likely interacts with its targets through its tert-butoxy group. For instance, tert-butoxy groups have been shown to promote the exocyclic N–C hydrogenolysis of tertiary amines
Biochemical Pathways
The tert-butyl group has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways . It’s plausible that 2-(Tert-butoxy)-2-phenylacetic acid could affect similar pathways.
Pharmacokinetics
The molecular weight of the compound is 13216 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s tert-butoxy group may play a role in chemical transformations .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKHPPKPKEHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66667-02-5 | |
| Record name | 2-(tert-butoxy)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



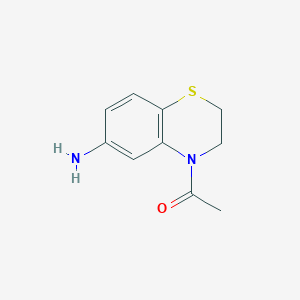
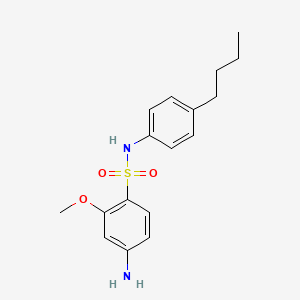
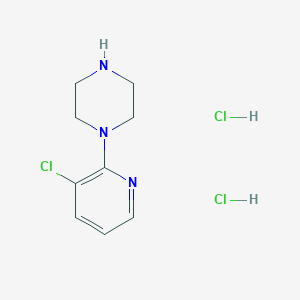

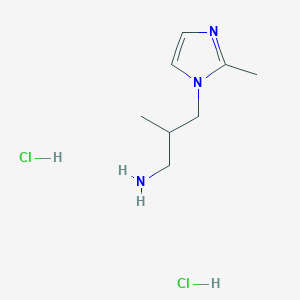
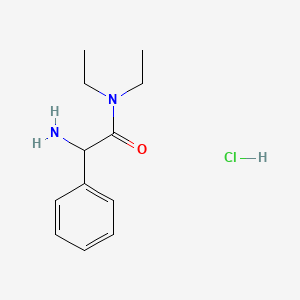
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)
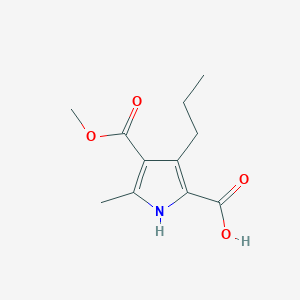
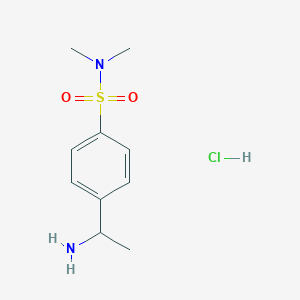
![2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1521536.png)
